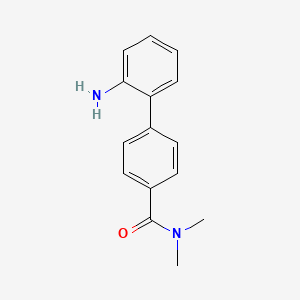

4-(2-Aminophenyl)-N,N-dimethylbenzamide

描述

4-(2-Aminophenyl)-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)-N,N-dimethylbenzamide typically involves the reaction of 2-aminophenylamine with N,N-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反应分析

Types of Reactions

4-(2-Aminophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Substituted benzamides with various functional groups.

科学研究应用

Medicinal Chemistry

4-(2-Aminophenyl)-N,N-dimethylbenzamide exhibits potential therapeutic properties, particularly in cancer treatment and neurological disorders.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are involved in cancer progression. For instance, studies have shown that benzamide derivatives can resensitize cancer cells to chemotherapy by modulating gene expression through HDAC inhibition .

- Anticonvulsant Properties : Similar compounds have demonstrated efficacy in animal models for treating seizures. For example, a related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, showed significant anticonvulsant activity with an effective dose (ED50) of 1.7 mg/kg when administered orally to mice .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to inhibit enzyme activity, making it a valuable tool in understanding biochemical pathways and developing enzyme inhibitors.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and oxidative transformations.

Data Tables

Case Study 1: Anticancer Mechanisms

A study published in the journal Cancer Research reported that analogs of this compound were effective in inhibiting HDACs. These compounds were shown to alter gene expression profiles in cancer cells, leading to increased apoptosis and reduced tumor growth rates in vivo.

Case Study 2: Anticonvulsant Efficacy

In a series of experiments conducted at a pharmacology lab, researchers evaluated the anticonvulsant properties of related benzamide compounds. The findings indicated that certain derivatives not only prevented seizures but also exhibited minimal side effects compared to existing medications.

作用机制

The mechanism of action of 4-(2-Aminophenyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

相似化合物的比较

Similar Compounds

4-(2-Aminophenyl)morpholine: Similar structure but with a morpholine ring instead of the benzamide moiety.

2-Aminothiazole derivatives: Contain a thiazole ring and exhibit similar biological activities.

Uniqueness

4-(2-Aminophenyl)-N,N-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzamide moiety allows for versatile chemical modifications, making it a valuable compound for various applications.

生物活性

4-(2-Aminophenyl)-N,N-dimethylbenzamide, a compound with the CAS number 1345471-30-8, is an aromatic amide that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 244.30 g/mol

The compound features a dimethylamino group attached to a benzamide core, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits antiparasitic and anticancer properties. Here are some notable findings:

-

Antiparasitic Activity :

- A study highlighted that similar benzamide derivatives demonstrated potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with structural similarities showed effective inhibition at low concentrations (EC50 values in the nanomolar range) .

- The mechanism involves disrupting essential biochemical pathways in the parasite, leading to cell death.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis has been noted .

- In vitro assays demonstrated significant cytotoxic effects against breast and prostate cancer cells, indicating potential for further development as an anticancer agent.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- A phenotypic screening of benzamide derivatives identified several candidates with strong antiparasitic activity, leading to the development of optimized analogs for further testing .

- In vivo studies involving murine models have shown that certain analogs can effectively reduce parasitemia levels when administered orally, suggesting good bioavailability and therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | EC50 (µM) | Reference |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 0.001 | |

| Anticancer | Breast Cancer Cells | 0.5 | |

| Anticancer | Prostate Cancer Cells | 0.3 |

Table 2: Structure-Activity Relationship Insights

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino group; Aromatic ring | Antiparasitic; Anticancer |

| N-(2-aminoethyl)-N-benzylbenzamide | Benzyl substitution; Amino group | Potent against T. brucei |

属性

IUPAC Name |

4-(2-aminophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROKUIIRNXTBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718359 | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-30-8 | |

| Record name | 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。